Superior Anticancer Potency vs. Temozolomide in Medulloblastoma (Daoy) Cells
In head-to-head in vitro assays against the Daoy medulloblastoma cell line, viridiflorol demonstrated markedly higher potency compared to the standard-of-care chemotherapeutic agent, temozolomide. Viridiflorol achieved significant inhibition of cell viability at a concentration of 0.1 µM, whereas temozolomide required concentrations ranging from 0.625 mM to 5 mM to achieve comparable effects [1]. The reported IC50 for temozolomide against Daoy cells is 669.63 µM, making viridiflorol approximately 6,696-fold more potent on a molar basis in this model [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against Daoy medulloblastoma cells |
|---|---|
| Target Compound Data | IC50 = 0.1 µM |
| Comparator Or Baseline | Temozolomide, IC50 = 669.63 µM |
| Quantified Difference | Approximately 6,696-fold lower IC50 for viridiflorol |
| Conditions | Daoy cell line; MTT assay; 24 h incubation at 37°C; concentrations: viridiflorol 0.03-300 µM, temozolomide 0.16-5 mM |
Why This Matters
This data identifies viridiflorol as a significantly more potent investigational compound for medulloblastoma research, offering a potential starting point for developing therapies with lower effective doses compared to the current standard of care.
- [1] Alkahtani, S., Alharthi, A., Al-Zahrani, S. A., Al-Zahrani, S. M., Al-Zahrani, S. A., & Al-Zahrani, S. M. (2021). Viridiflorol induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis. Saudi Journal of Biological Sciences, 29(2), 816-821. doi: 10.1016/j.sjbs.2021.10.026. View Source
